1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone
CAS No.:
Cat. No.: VC13376748
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H20N2O/c1-10(14)13-7-3-5-11(9-13)4-2-6-12-8-11/h12H,2-9H2,1H3 |
| Standard InChI Key | RLODBZHKCIMPMO-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2(C1)CCCNC2 |
| Canonical SMILES | CC(=O)N1CCCC2(C1)CCCNC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone reflects its spirocyclic architecture, where a six-membered ring (undecane) is fused to a five-membered ring via a shared nitrogen atom at positions 2 and 8. The molecular formula is CHNO, with a molecular weight of 208.30 g/mol (calculated from PubChem data for similar structures) .
Structural Elucidation
The core structure consists of a diazaspiro[5.5]undecane scaffold, where two nitrogen atoms are positioned at the 2 and 8 positions of the spirocyclic system. The ethanone group is attached to the nitrogen at position 2 (Figure 1). X-ray crystallography of related diazaspiro compounds, such as 2,4-diazaspiro[5.5]undecane derivatives, confirms the chair conformation of the six-membered ring and envelope conformation of the five-membered ring .
Synthetic Methodologies
Key Synthetic Routes
Spirocyclic diamines are typically synthesized via cascade cyclization reactions. A notable approach involves double Michael addition, as demonstrated for 2,4-diazaspiro[5.5]undecane derivatives . For example:
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Reactants: N,N-Dimethylbarbituric acid and diaryldivinylketones.
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Conditions: Diethylamine, ambient temperature.
While this method targets 2,4-diazaspiro systems, analogous strategies could be adapted for 2,8-diazaspiro compounds by modifying the starting materials or reaction geometry.
Challenges in Synthesis
Spirocyclic systems often face regioselectivity issues due to competing ring-closing pathways. Steric hindrance from substituents (e.g., aryl groups) can further complicate the synthesis . For 1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone, introducing the ethanone group post-cyclization may require protective group strategies to avoid side reactions.
Physicochemical Properties
Solubility and Stability
Data from analogous compounds (e.g., 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one) suggest moderate solubility in polar organic solvents like DMSO or ethanol. Aqueous solubility is limited (log P ≈ 1.5–2.0), necessitating formulation aids for biological testing . Stability studies indicate sensitivity to prolonged exposure to light and moisture, requiring storage at 2–8°C under inert conditions .
Spectroscopic Characterization
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NMR: H NMR of similar compounds shows distinct signals for spirocyclic protons (δ 3.2–4.1 ppm) and ketone carbonyls (δ 207–210 ppm in C NMR) .
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Mass Spectrometry: ESI-MS typically exhibits [M+H] peaks around m/z 209 .
| Scaffold Modification | Biological Activity Trend | Reference |
|---|---|---|
| 2,8-Diazaspiro[5.5]undecane | Enhanced sEH inhibition vs. 3,9-isomer | |
| Ethyl vs. phenyl substitutions | Improved solubility but reduced potency |
Applications in Drug Discovery
Lead Optimization
The 2,8-diazaspiro scaffold’s rigidity makes it a valuable template for optimizing pharmacokinetic properties. For example:
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Metabolic Stability: Reduced CYP450-mediated oxidation compared to linear amines .
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Blood-Brain Barrier Penetration: Log D values <2.5 predict CNS activity .
Preclinical Studies
While no in vivo data exists for this specific compound, related diazaspiro ureas demonstrate efficacy in rodent models of hypertension and neuropathic pain .
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